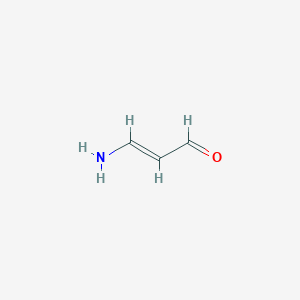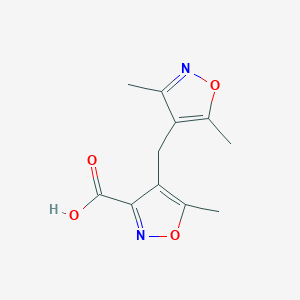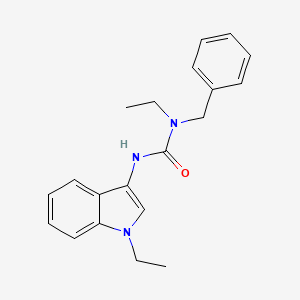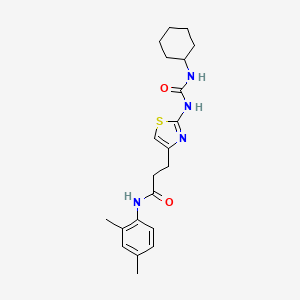
(E)-3-Aminoacrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-Aminoacrylaldehyde” is a chemical compound with the CAS Number: 28636-16-0 and a molecular weight of 71.08 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves various methods. One method involves the use of triethylamine in acetonitrile . Another method uses ammonium acetate in ethylene glycol at 140℃ for 19 hours . Yet another method involves the use of pyridine and p-toluenesulfonyl chloride in dimethylformamide .Molecular Structure Analysis
The linear formula of “this compound” is C3H5NO . The InChI code is 1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+ .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a predicted boiling point of 294.7±13.0 °C and a predicted density of 0.978±0.06 g/cm3 . Its pKa is predicted to be 5.50±0.70 .Aplicaciones Científicas De Investigación
Conformational and Tautomeric Preferences
The study by Nowroozi et al. (2011) focuses on the conformational and tautomeric preferences of 3-aminoacrylaldehyde. They used various theoretical levels to determine equilibrium conformations and analyzed the intramolecular hydrogen bond (IHB) as the origin of conformational preference. This research is significant in understanding the stability and reactivity of (E)-3-Aminoacrylaldehyde in different chemical environments (Nowroozi et al., 2011).
Enantioselective Organocatalysis
Paras and MacMillan (2001) and Jen et al. (2000) have reported the use of this compound in enantioselective organocatalysis. This includes its application in the first enantioselective organocatalytic Friedel-Crafts alkylation and [3 + 2] cycloadditions. These reactions are crucial for synthesizing biologically important amino acids, β-lactams, amino carbohydrates, and alkaloids (Paras & MacMillan, 2001), (Jen et al., 2000).
Detection in Living Cells
Madhu et al. (2013) describe the synthesis and application of a derivative of this compound in detecting cysteine and homocysteine in living cells. This highlights its potential in biochemical analysis and cellular studies (Madhu et al., 2013).
Structural Analysis
Abdel-Aziz et al. (2012) and Venter et al. (2012) have conducted structural analyses of compounds containing the aminoacrylaldehyde unit. These studies provide insights into the molecular geometry and potential interaction sites of this compound, which are essential for understanding its reactivity and applications in various fields of chemistry (Abdel-Aziz et al., 2012), (Venter et al., 2012).
Organic Synthesis
Xu et al. (2021) demonstrate the use of this compound in organic synthesis, highlighting a novel strategy for the ring opening of unactivated N-heteroaromatic compounds. This expands its utility in the field of organic synthesis and potentially in pharmaceutical applications (Xu et al., 2021).
Safety and Hazards
“(E)-3-Aminoacrylaldehyde” is classified as dangerous with hazard statements H301-H311-H314-H331, indicating toxicity if swallowed, in contact with skin, if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(E)-3-aminoprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRYVFBKCBUURB-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CN)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/N)\C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)

![2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride](/img/structure/B2747836.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747840.png)
![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)
![8-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747843.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2747845.png)

![1-(2-morpholinoethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2747847.png)




